molecular formula C25H24N2O3 B5253415 N-[(Z)-1-(2-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide

N-[(Z)-1-(2-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide

Cat. No.: B5253415
M. Wt: 400.5 g/mol
InChI Key: ZHHADJGCVUYJMU-JWGURIENSA-N
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Description

N-[(Z)-1-(2-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide is a complex organic compound with a unique structure that includes methoxyphenyl, methylanilino, and methylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(2-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes . The reaction conditions often require specific catalysts such as LiAlH4 or NaBH4, which are powerful reducing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(2-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(Z)-1-(2-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-1-(2-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(Z)-1-(2-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-[(Z)-1-(2-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-17-11-13-21(14-12-17)26-25(29)22(16-19-8-4-5-10-23(19)30-3)27-24(28)20-9-6-7-18(2)15-20/h4-16H,1-3H3,(H,26,29)(H,27,28)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHADJGCVUYJMU-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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